3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole
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Overview
Description
3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole is an organic compound that features both bromomethyl and trifluoromethyl groups attached to a thiazole ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole typically involves the bromination of a precursor compound. One common method is the bromination of 5-(trifluoromethyl)-1,2-thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl and thiazole moieties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science, particularly in the creation of fluorinated compounds with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-(trifluoromethyl)-1,2-thiazole
- 3-(Iodomethyl)-5-(trifluoromethyl)-1,2-thiazole
- 3-(Methyl)-5-(trifluoromethyl)-1,2-thiazole
Uniqueness
3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro- and iodo- counterparts. The trifluoromethyl group imparts significant stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds.
Properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NS/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYASONWLFOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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